molecular formula C35H38ClN5O8S B12052908 Atto Thio12 maleimide

Atto Thio12 maleimide

Cat. No.: B12052908
M. Wt: 724.2 g/mol
InChI Key: WHKJMPAVTRGBGG-UHFFFAOYSA-N
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Description

Atto Thio12 maleimide is a cationic dye closely related to the well-known rhodamines. It is primarily used for labeling DNA, RNA, and proteins. The dye is moderately hydrophilic and, after coupling to a substrate, carries a net electrical charge of +1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Atto Thio12 maleimide is synthesized by reacting Atto Thio12 with maleimide. The reaction typically involves dissolving the dye in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to prevent hydrolysis and ensure high coupling efficiency .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The dye is lyophilized or crystallized and stored at temperatures below -20°C to protect it from light and moisture .

Chemical Reactions Analysis

Types of Reactions

Atto Thio12 maleimide primarily undergoes substitution reactions, particularly with sulfhydryl (thiol) groups. The maleimide group reacts with thiols to form a stable thio-ether bond .

Common Reagents and Conditions

The reaction with thiols is typically carried out in phosphate-buffered saline (PBS) at pH 7.4. This pH ensures that the thiol group is sufficiently deprotonated to react with the maleimide, while minimizing the reactivity of amino groups .

Major Products

The major product of the reaction between this compound and a thiol-containing compound is a thio-ether conjugate. This product retains the fluorescent properties of the dye, making it useful for various labeling applications .

Mechanism of Action

Atto Thio12 maleimide exerts its effects through its ability to form stable thio-ether bonds with thiol groups. This reaction is highly specific and efficient, allowing the dye to be covalently attached to target molecules. The fluorescent properties of the dye enable the labeled molecules to be detected and quantified using various fluorescence-based techniques .

Comparison with Similar Compounds

Atto Thio12 maleimide is similar to other thiol-reactive dyes, such as those based on rhodamine and fluorescein. it has several unique features:

Similar Compounds

This compound stands out due to its unique combination of properties, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C35H38ClN5O8S

Molecular Weight

724.2 g/mol

IUPAC Name

[6-(dimethylamino)-9-[2-[[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-methylcarbamoyl]phenyl]thioxanthen-3-ylidene]-dimethylazanium;perchlorate

InChI

InChI=1S/C35H37N5O4S.ClHO4/c1-37(2)23-12-14-27-29(21-23)45-30-22-24(38(3)4)13-15-28(30)34(27)25-9-6-7-10-26(25)35(44)39(5)19-8-11-31(41)36-18-20-40-32(42)16-17-33(40)43;2-1(3,4)5/h6-7,9-10,12-17,21-22H,8,11,18-20H2,1-5H3;(H,2,3,4,5)

InChI Key

WHKJMPAVTRGBGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3S2)C4=CC=CC=C4C(=O)N(C)CCCC(=O)NCCN5C(=O)C=CC5=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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